molecular formula C11H10Cl2FN3O B6535768 5-(azetidin-3-yl)-3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazole hydrochloride CAS No. 1807988-26-6

5-(azetidin-3-yl)-3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazole hydrochloride

Cat. No. B6535768
CAS RN: 1807988-26-6
M. Wt: 290.12 g/mol
InChI Key: QREVSXIHCVIWSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Azetidin-3-yl)-3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazole hydrochloride, also known as AZD-3241, is a novel compound that has been developed for use in scientific research applications. This compound is a member of the oxadiazole class of compounds, which have been studied for their potential therapeutic applications. AZD-3241 is a small molecule that has been designed to interact with specific proteins and enzymes in the body. This compound has been studied for its potential use in treating a wide range of diseases and conditions, including cancer, inflammation, and neurological disorders.

Mechanism of Action

The mechanism of action of 5-(azetidin-3-yl)-3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazole hydrochloride is not yet fully understood. However, it is believed that the compound interacts with certain proteins and enzymes in the body, which could potentially lead to the development of drugs that could treat a wide range of diseases and conditions. It is believed that the compound binds to certain receptors, which could potentially lead to the activation of certain pathways in the body, resulting in the desired therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(azetidin-3-yl)-3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazole hydrochloride are not yet fully understood. However, the compound has been studied for its potential use in treating a wide range of diseases and conditions, including cancer, inflammation, and neurological disorders. It is believed that the compound binds to certain receptors in the body, which could potentially lead to the activation of certain pathways in the body, resulting in the desired therapeutic effects.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(azetidin-3-yl)-3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazole hydrochloride in laboratory experiments include its small molecular size, which allows for easy synthesis and handling. In addition, the compound has been studied for its potential use in developing new therapeutic drugs, which could potentially lead to the development of drugs that could treat a wide range of diseases and conditions. However, the compound has not yet been extensively studied and its mechanism of action is not yet fully understood.

Future Directions

There are a number of potential future directions for the study of 5-(azetidin-3-yl)-3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazole hydrochloride. These include further investigations into the compound’s mechanism of action, as well as its potential use in developing new therapeutic drugs. Additionally, further studies could be conducted to explore the potential side effects of the compound. In addition, further studies could be conducted to determine the compound’s potential use in treating a wide range of diseases and conditions. Finally, further studies could be conducted to explore the potential for 5-(azetidin-3-yl)-3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazole hydrochloride to interact with certain proteins and enzymes in the body, which could potentially lead to the development of drugs that could treat a wide range of diseases and conditions.

Synthesis Methods

5-(azetidin-3-yl)-3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazole hydrochloride is synthesized using a process known as Suzuki coupling. This process involves the reaction of two molecules, an aryl halide and an organoboron compound, in the presence of a palladium catalyst. The reaction results in the formation of a carbon-carbon bond, which is necessary for the synthesis of 5-(azetidin-3-yl)-3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazole hydrochloride. The reaction is typically carried out in the presence of a base, such as potassium carbonate, to facilitate the formation of the desired product.

Scientific Research Applications

5-(azetidin-3-yl)-3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazole hydrochloride has been studied for its potential use in scientific research applications. The compound has been studied for its ability to interact with certain proteins and enzymes in the body, which could potentially provide insight into the mechanisms of disease. In addition, 5-(azetidin-3-yl)-3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazole hydrochloride has been studied for its potential use in developing new therapeutic drugs. The compound has been studied for its ability to interact with specific receptors in the body, which could lead to the development of drugs that could potentially treat a wide range of diseases and conditions.

properties

IUPAC Name

5-(azetidin-3-yl)-3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClFN3O.ClH/c12-7-2-1-3-8(13)9(7)10-15-11(17-16-10)6-4-14-5-6;/h1-3,6,14H,4-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QREVSXIHCVIWSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=NC(=NO2)C3=C(C=CC=C3Cl)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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